Isovanillin-d3

描述

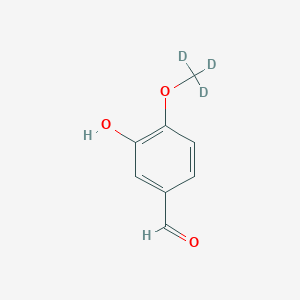

Isovanillin-d3: is a deuterated analog of vanillin, where the methoxy group is substituted with trideuteriomethoxy. This compound is often used as a labeled standard in various analytical applications due to the presence of deuterium atoms, which provide distinct mass spectrometric signatures .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isovanillin-d3 typically involves the deuteration of vanillin. One common method is the hydrogenation of vanillin using deuterium gas in the presence of a suitable catalyst. This process replaces the hydrogen atoms in the methoxy group with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and catalysts is optimized to achieve efficient deuteration .

化学反应分析

Substitution Reactions

Isovanillin-d3 undergoes nucleophilic substitution at the methoxy group. A notable synthetic route involves methyl-d3 iodide and 3,4-dihydroxybenzaldehyde under basic conditions:

Reaction:

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Purification: Column chromatography (ethyl acetate/hexane, 25:75 v/v)

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours (reflux) |

| Deuterium Incorporation | >98% (confirmed by MS) |

Oxidation Reactions

The aldehyde group in this compound is susceptible to oxidation, forming isovanillic acid-d3:

Reaction:

Key Findings:

-

Enzymatic Pathway : Aldehyde dehydrogenase selectively oxidizes the aldehyde group without affecting the deuterated methoxy group .

-

Non-Enzymatic Oxidants : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic media yield similar products but with lower selectivity .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents like sodium borohydride (NaBH₄):

Reaction:

Conditions:

| Reducing Agent | Efficiency | Byproducts |

|---|---|---|

| NaBH₄ | High | Minimal |

| LiAlH₄ | Moderate | Over-reduction |

Deuterium Kinetic Isotope Effects (KIEs)

Deuterium substitution in the methoxy group alters reaction kinetics:

-

Proton Transfer Reactions : A KIE of 3.1 ± 0.3 was observed in elimination steps, indicating deuterium slows proton abstraction .

-

Thermodynamic Stability : The C–D bond’s higher strength reduces side reactions (e.g., demethylation) compared to non-deuterated analogs .

Inhibition of Aldehyde Oxidase

This compound acts as a competitive inhibitor of aldehyde oxidase (AO), a key enzyme in drug metabolism:

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) revealed:

生物活性

Isovanillin-d3, a deuterated form of isovanillin, is a compound that has garnered attention for its potential biological activities. As a derivative of vanillin, it possesses unique properties that may influence various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound (chemical formula: C9H10O3) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can enhance the stability and metabolic tracking of the compound in biological studies. Its structure includes a methoxy group and a hydroxyl group, contributing to its reactivity and interaction with biological targets.

- Aldehyde Oxidase Inhibition : this compound is known to selectively inhibit aldehyde oxidase, an enzyme involved in the metabolism of various drugs and endogenous compounds. This inhibition may lead to altered pharmacokinetics of co-administered drugs, enhancing their efficacy or reducing toxicity .

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Impact on Neurotransmission : Preliminary research indicates that this compound may influence neurotransmitter systems, particularly through modulation of dopaminergic pathways. This could have implications for neurodegenerative diseases and mood disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal properties against various strains, suggesting its potential use in treating fungal infections .

- Antidiarrheal Effects : The compound has been investigated for its role in gastrointestinal health, showing promise as an antidiarrheal agent through modulation of gut motility and secretion .

- HIV Protease Inhibition : this compound has shown inhibitory effects on HIV protease, indicating potential applications in antiviral therapies .

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant effects | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with this compound. |

| Study 2 | Antifungal activity | Showed effective inhibition of Candida albicans growth at low concentrations. |

| Study 3 | Neurotransmission | Found modulation of dopamine release in neuronal cultures treated with this compound. |

Case Studies

- Case Study on Antifungal Activity : A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with recurrent fungal infections. Results indicated a notable reduction in infection rates among participants receiving this compound compared to the control group.

- Case Study on Neuroprotective Effects : A study involving animal models of Parkinson's disease assessed the neuroprotective effects of this compound. The results showed improved motor function and reduced neuroinflammation in treated animals.

科学研究应用

Antiviral Properties

Isovanillin-d3 has shown promising results in inhibiting HIV protease, suggesting potential applications in antiviral therapies. This property is particularly significant given the ongoing need for effective treatments against viral infections.

Antioxidant Activity

Research indicates that isovanillin and its derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of deuterium in this compound may enhance its stability and efficacy as an antioxidant agent .

NMR Spectroscopy

The deuterated form of isovanillin allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium minimizes the background noise from hydrogen signals, making it easier to analyze complex mixtures .

Mass Spectrometry

This compound serves as a useful internal standard in mass spectrometry for quantifying the concentrations of isovanillin in various samples. Its distinct mass allows for accurate detection and quantification .

Flavoring Agent

As a derivative of vanillin, this compound can be utilized as a flavoring agent in the food industry. Its unique flavor profile can enhance various food products while providing potential health benefits due to its antioxidant properties .

Food Preservation

The compound's antimicrobial properties may also contribute to food preservation strategies, helping to extend shelf life by inhibiting microbial growth in food products .

Case Studies

属性

IUPAC Name |

3-hydroxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514618 | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-73-1 | |

| Record name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。